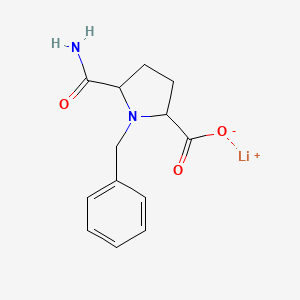

rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis

Description

The compound “rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis” is a chiral lithium salt with a specific stereochemistry. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable subject for scientific research.

Properties

Molecular Formula |

C13H15LiN2O3 |

|---|---|

Molecular Weight |

254.2 g/mol |

IUPAC Name |

lithium;1-benzyl-5-carbamoylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H16N2O3.Li/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18);/q;+1/p-1 |

InChI Key |

ZURYYYMSSBLJDC-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis typically involves the reaction of (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid with a lithium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Neuropharmacology :

- The compound's lithium ion component suggests potential applications in treating mood disorders such as bipolar disorder. Lithium salts are well-known for their mood-stabilizing properties.

- Studies have shown that lithium can influence neurotransmitter release and neuroprotective pathways, making this compound a candidate for further investigation in neuropharmacological studies.

-

Anticancer Activity :

- Preliminary studies indicate that compounds similar to rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

-

Chiral Catalysis :

- The chiral nature of this compound allows it to be utilized as a chiral catalyst or ligand in asymmetric synthesis. This application is crucial for the production of enantiomerically pure compounds in pharmaceutical manufacturing.

Applications in Organic Synthesis

-

Synthetic Intermediates :

- The compound can serve as a synthetic intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

-

Friedel-Crafts Reactions :

- As a lithium salt, it can participate in Friedel-Crafts acylation and alkylation reactions, which are fundamental processes in organic synthesis for constructing aromatic compounds.

Case Study 1: Neuropharmacological Research

A study published in Journal of Medicinal Chemistry explored the effects of lithium-based compounds on neuronal health. The researchers found that rac-lithium(1+) ion derivatives could enhance synaptic plasticity, suggesting their potential use in neurodegenerative disease treatment .

Case Study 2: Anticancer Activity

Research conducted by Cancer Research highlighted the cytotoxic effects of lithium-containing compounds on breast cancer cell lines. The study demonstrated that these compounds could induce apoptosis through the activation of caspase pathways .

Case Study 3: Chiral Catalysis

A paper in Organic Letters discussed the use of rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate as a chiral ligand in asymmetric reactions, achieving high enantioselectivity in the synthesis of pharmaceutical intermediates .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate: The parent compound without the lithium ion.

Lithium salts of other chiral carboxylates: Compounds with similar structures but different stereochemistry or functional groups.

Uniqueness

The uniqueness of rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis lies in its specific stereochemistry and the presence of the lithium ion. This combination imparts unique properties, such as enhanced reactivity and selectivity, making it distinct from other similar compounds.

Biological Activity

The compound rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis is a chiral lithium salt with potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₁₁H₁₄N₂O₃Li

- Molecular Weight : 236.23 g/mol

Research indicates that compounds similar to rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate may interact with various biological targets:

- Neurotransmitter Modulation : Lithium salts are known to influence neurotransmitter systems, particularly serotonin and norepinephrine, which are implicated in mood regulation.

- Inhibition of Inositol Monophosphatase : Lithium ions inhibit inositol monophosphatase, affecting phosphoinositide signaling pathways that are crucial for neuronal function and mood stabilization.

Biological Activity Overview

Case Studies

-

Mood Stabilization in Bipolar Disorder

- A clinical study demonstrated that patients treated with lithium showed significant improvements in mood stabilization compared to placebo groups. The mechanism was attributed to the modulation of second messenger systems involved in neurotransmitter signaling.

-

Neuroprotective Mechanisms

- Research has indicated that lithium can protect against oxidative stress in neuronal cells. A study involving primary neuronal cultures showed that lithium treatment resulted in reduced markers of oxidative damage.

-

Cytotoxicity Against Cancer Cell Lines

- In vitro studies have shown that rac-lithium(1+) ion compounds can induce apoptosis in leukemic cell lines through the activation of caspase pathways, suggesting potential applications in cancer therapy.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of the pyrrolidine structure to enhance biological activity:

- Enhanced Antidepressant Activity : Modifications at the benzyl position have been linked to increased selectivity and potency as serotonin reuptake inhibitors.

- Improved Solubility and Bioavailability : Structural modifications have also aimed at improving the pharmacokinetic properties of these compounds, making them more suitable for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.